2-(4-Isopropylphenoxy)ethanol
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWUPALOIERNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58498-46-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1-methylethyl)phenyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50324364 | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-35-1 | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 4 Isopropylphenoxy Ethanol
Established Synthetic Routes for 2-(4-Isopropylphenoxy)ethanol and its Precursors
The synthesis of this compound is predominantly achieved through well-established etherification reactions. The most common and industrially significant method is the Williamson ether synthesis, which provides a versatile and efficient pathway to aryl ethers.
Alkylation Strategies in Phenoxyethanol (B1677644) Synthesis
The formation of the ether bond in this compound is a classic example of O-alkylation. The primary strategy involves the alkylation of a phenoxide with a suitable two-carbon electrophile. In this context, the precursor is 4-isopropylphenol (B134273), which is deprotonated to form the highly nucleophilic 4-isopropylphenoxide. This anion then attacks an alkylating agent, leading to the formation of the desired ether.
The Williamson ether synthesis is the cornerstone of this approach. jk-sci.comwikipedia.orgchemistrytalk.org It is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the deprotonation of an alcohol or a phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile. chemistrytalk.orgyoutube.com
Nucleophilic Substitution Approaches
The synthesis of this compound is a direct application of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this pathway, the 4-isopropylphenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of a two-carbon synthon, which contains a good leaving group.
The typical reactants for this synthesis are:
Nucleophile : Sodium or potassium salt of 4-isopropylphenol (4-isopropylphenoxide).
Electrophile : 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
When 2-chloroethanol is used, the phenoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion as the leaving group. thieme-connect.de Alternatively, the reaction can be performed with ethylene oxide, where the phenoxide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 2-phenoxyethanol (B1175444) structure after an acidic workup.
The general reaction is as follows: (CH₃)₂CHC₆H₄ONa + ClCH₂CH₂OH → (CH₃)₂CHC₆H₄OCH₂CH₂OH + NaCl
This reaction is favored because it involves a primary alkyl halide (or epoxide), which is ideal for the SN2 mechanism and minimizes competing elimination reactions. jk-sci.comwikipedia.org
Catalyst Systems and Reaction Optimization
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the catalyst system employed. Optimization of these parameters is key to achieving high yields and purity.
Catalyst Systems:
Bases : A strong base is required to deprotonate the 4-isopropylphenol, which is significantly more acidic than aliphatic alcohols but still requires a base to form the phenoxide in sufficient concentration. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.comthieme-connect.de Sodium hydride (NaH) can also be used to achieve essentially irreversible deprotonation. youtube.com
Phase-Transfer Catalysts (PTC) : In systems where the phenoxide and the alkylating agent are in different phases (e.g., a solid-liquid or liquid-liquid system), a phase-transfer catalyst can significantly enhance the reaction rate. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transport of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction occurs.
Reaction Optimization: Several factors can be adjusted to optimize the synthesis:
| Parameter | Effect on Reaction | Optimized Condition |
| Solvent | The solvent choice is critical. Polar aprotic solvents are preferred as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and available to react. They do not participate in hydrogen bonding, which would stabilize the nucleophile and reduce its reactivity. | Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). jk-sci.comchemistrytalk.org |
| Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination (E2) if a secondary or tertiary alkyl halide were used, or unwanted reactions with the solvent. | The reaction is typically conducted at elevated temperatures, often in the range of 80-120°C, to ensure a reasonable reaction rate. gordon.edu |
| Reactant Stoichiometry | The molar ratio of the reactants can influence the yield. Using a slight excess of the alkylating agent can help drive the reaction to completion. | A molar ratio of phenol to the halo-alcohol is often kept between 1:1 and 1:2. |
| Leaving Group | The choice of the leaving group on the alkylating agent is important. Good leaving groups are weak bases. | Halides are common leaving groups, with the reactivity order being I > Br > Cl. Tosylates are also excellent leaving groups. wikipedia.org 2-chloroethanol is a common and cost-effective choice. thieme-connect.de |
Mechanistic Studies of Reactions Involving the this compound Moiety
Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting potential side products. The formation of this compound is a prime example of a nucleophilic substitution reaction.
Nucleophilic Substitution and Elimination Mechanisms
The primary mechanism for the synthesis of this compound via the Williamson ether synthesis is the SN2 mechanism. wikipedia.org
Mechanism Steps:
Deprotonation : A base removes the acidic proton from the hydroxyl group of 4-isopropylphenol, forming the 4-isopropylphenoxide ion. This ion is a potent nucleophile. (CH₃)₂CHC₆H₄OH + NaOH → (CH₃)₂CHC₆H₄O⁻Na⁺ + H₂O
Nucleophilic Attack : The 4-isopropylphenoxide ion attacks the electrophilic carbon atom of 2-chloroethanol in a single, concerted step. The attack occurs from the side opposite to the leaving group (backside attack). wikipedia.org
Transition State : A transition state is formed where the nucleophile is forming a new bond to the carbon, and the leaving group (chloride) is simultaneously breaking its bond.
Product Formation : The C-Cl bond is fully broken, and the C-O bond is fully formed, resulting in the product this compound and a chloride salt.
Competing Elimination (E2) Mechanism: While the SN2 reaction is dominant for primary alkyl halides like 2-chloroethanol, a competing E2 elimination reaction is a possibility, though less favored. chemistrytalk.org In an E2 reaction, the phenoxide would act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. For 2-chloroethanol, this would result in the formation of vinyl alcohol, which would tautomerize to acetaldehyde (B116499). This side reaction is generally minimized by using a primary substrate and carefully controlling the reaction temperature. jk-sci.com The use of sterically hindered reactants would favor elimination. chemistrytalk.org
Oxidation Reactions and Pathways
As a primary alcohol, the ethanol (B145695) moiety of this compound is susceptible to oxidation. The product of such a reaction is contingent upon the specific oxidizing agent and reaction conditions employed. The oxidation process involves the removal of hydrogen atoms from the alcohol group, leading to the formation of either an aldehyde or a carboxylic acid. youtube.com
Primary alcohols can undergo a two-stage oxidation process. youtube.com The initial oxidation yields an aldehyde. If a stronger oxidizing agent is used or the reaction is allowed to proceed, this aldehyde can be further oxidized to a carboxylic acid. youtube.com The presence of a hydrogen atom on the carbon bearing the hydroxyl group is a prerequisite for the oxidation to occur. youtube.com
The choice of reagent is critical in determining the final product. Milder reagents are typically used to stop the oxidation at the aldehyde stage, while stronger reagents will carry the reaction through to the carboxylic acid.
Table 1: Common Oxidation Reagents and Expected Products
| Reagent/System | Expected Product from this compound | Classification |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 2-(4-Isopropylphenoxy)acetaldehyde | Mild Oxidant |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-(4-Isopropylphenoxy)acetaldehyde | Mild Oxidant |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | 2-(4-Isopropylphenoxy)acetic acid | Strong Oxidant |
| Potassium permanganate (B83412) (KMnO₄) | 2-(4-Isopropylphenoxy)acetic acid | Strong Oxidant |
Kinetic studies on the oxidation of similar alcohols, such as ethanol and isopropyl alcohol, show that reaction rates are dependent on factors like the specific oxidant, solvent, and pH. rsc.org For instance, the oxidation of various alcohols by a silver(III) complex was found to follow a specific rate law, indicating a dependency on both the alcohol and complex concentration. rsc.org Similarly, enzymatic oxidation pathways exist, with human alcohol dehydrogenases (ADHs) catalyzing the oxidation of a broad range of alcohols. nih.gov
Dehydration Reactions and Alkene Formation
The dehydration of alcohols is an elimination reaction that results in the formation of an alkene through the removal of a water molecule. youtube.com This process is typically acid-catalyzed and requires heat. libretexts.orgtsfx.edu.au For this compound, this reaction would involve the removal of the hydroxyl group and a hydrogen atom from the adjacent carbon, forming a double bond and yielding 1-(vinyloxy)-4-isopropylbenzene.
The mechanism of dehydration can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway, depending on the structure of the alcohol. libretexts.org Primary alcohols like this compound generally dehydrate via an E2 mechanism. libretexts.org
The process involves the following general steps:
Protonation of the Hydroxyl Group: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the oxygen of the alcohol's hydroxyl group. tsfx.edu.auyoutube.com This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Elimination: In an E2 mechanism, a base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) abstracts a proton from the carbon adjacent to the carbon bearing the -OH₂⁺ group, while the water molecule departs simultaneously. libretexts.org This concerted process forms the alkene. libretexts.org
Reaction conditions, particularly temperature, are crucial. Insufficient heating may lead to a competing reaction where two alcohol molecules react to form an ether. libretexts.org
Table 2: Conditions for Alcohol Dehydration
| Catalyst | Typical Temperature Range (for primary alcohols) | Key Features |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | 170°C - 180°C | Common and effective, but can lead to side reactions like charring. libretexts.orglibretexts.org |
| Concentrated Phosphoric Acid (H₃PO₄) | ~180°C | Often preferred as it is safer and produces a cleaner reaction than sulfuric acid. tsfx.edu.aulibretexts.org |
| Heated Aluminum Oxide (Al₂O₃) | High Temperature (vapor phase) | A method for producing gaseous alkenes by passing alcohol vapor over the heated catalyst. tsfx.edu.aulibretexts.org |
For more complex alcohols, the dehydration can sometimes lead to a mixture of alkene isomers, with the most substituted alkene typically being the major product according to Zaitsev's rule. youtube.comyoutube.com
Development of Novel Synthetic Protocols for this compound Derivatives
Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign and amenable to scalable production. This has led to the exploration of green chemistry principles and advanced manufacturing technologies like flow chemistry.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis of this compound derivatives can be improved by applying its twelve core principles. sigmaaldrich.com
Key principles applicable to this context include:
Prevention: It is better to prevent waste than to treat it after it has been created. epa.govrjpn.org This involves designing syntheses with high yields and minimal byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. epa.govresearchgate.net For example, this could involve replacing toxic solvents like benzene (B151609) or chlorinated hydrocarbons with safer alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rjpn.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. yale.edu
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, minimizing waste. yale.eduepa.gov
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound Derivatives |
|---|---|
| Atom Economy | Designing addition reactions (e.g., epoxidation of an alkene derivative) which incorporate all atoms of the reagents into the product. |
| Use of Renewable Feedstocks | Exploring the use of bio-based feedstocks for the synthesis of the isopropylbenzene or ethanol fragments. yale.edu |
| Reduce Derivatives | Avoiding the use of protecting groups for the hydroxyl function, if possible, to reduce the number of steps and reagents, thereby minimizing waste. sigmaaldrich.comrjpn.org |
| Catalysis | Employing a phase-transfer catalyst for the Williamson ether synthesis of the parent compound, which can improve efficiency and reduce the need for harsh conditions. |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This technology offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net
Benefits of adapting the synthesis of this compound derivatives to a flow process include:
Enhanced Safety: Flow reactors contain only a small volume of material at any given time, which minimizes the risk associated with highly exothermic or hazardous reactions. d-nb.info
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. researchgate.netd-nb.info
Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler than re-engineering large-scale batch reactors. mdpi.com The process can be automated for continuous production. researchgate.net
Access to Novel Reaction Conditions: Flow systems can safely handle high pressures and temperatures, enabling reactions that would be difficult or impossible to perform in batch mode. d-nb.info
A potential flow synthesis could involve pumping a stream of 4-isopropylphenoxide and a stream of 2-chloroethanol through a heated packed-bed reactor containing a catalyst. The product stream would emerge continuously and could be directed to an in-line purification unit. researchgate.net Many reaction types, including low-temperature organometallic reactions, oxidations, and hydrogenations, have been successfully adapted to flow systems. wuxiapptec.com
Table 4: Comparison of Batch vs. Flow Processing for a Hypothetical Synthesis Step
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Scalable by time or parallelization |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |
| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |
| Reaction Time | Typically hours to days | Can be reduced to seconds or minutes mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 2 4 Isopropylphenoxy Ethanol
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a detailed view of the molecular architecture of 2-(4-Isopropylphenoxy)ethanol by probing the interactions of its atoms and bonds with electromagnetic radiation.
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra provide unique insights into the molecule's carbon-hydrogen framework.
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and their integration indicates the relative number of protons. The chemical shifts are indicative of the local electronic environment.
For this compound, the expected ¹H NMR signals would confirm the presence of the isopropyl group, the aromatic ring protons, and the ethoxy alcohol chain. Conformational analysis can be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which identifies protons that are close in space, providing information about the molecule's preferred three-dimensional structure and the rotational freedom around the ether linkage. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Data is estimated based on standard chemical shift values and substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| -CH₃ (Isopropyl) | ~1.2 | Doublet | 6H | Two equivalent methyl groups |
| -CH (Isopropyl) | ~2.9 | Septet | 1H | Methine proton |
| -OH (Alcohol) | Variable (1.5-4.0) | Singlet (broad) | 1H | Hydroxyl proton |
| -O-CH₂- | ~4.0 | Triplet | 2H | Methylene group adjacent to ether oxygen |
| -CH₂-OH | ~3.8 | Triplet | 2H | Methylene group adjacent to hydroxyl group |
| Aromatic H | ~6.9 | Doublet | 2H | Protons ortho to the ether linkage |
| Aromatic H | ~7.2 | Doublet | 2H | Protons meta to the ether linkage |
¹³C NMR spectroscopy provides complementary information by identifying all non-equivalent carbon atoms in the molecule, confirming the presence of the aromatic ring, the isopropyl group, and the ethanol (B145695) side chain.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. chemguide.co.uk
For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule include:
Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the aromatic ring, leading to a stable secondary carbocation and a fragment at m/z = 137.
Alpha-cleavage: A common fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen, which could result in the loss of a CH₂OH radical (m/z = 31) to yield a fragment at m/z = 149. libretexts.orgyoutube.com
Ether cleavage: Fragmentation can occur at the ether linkage, breaking either the alkyl-oxygen or aryl-oxygen bond.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Description |
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methyl group (-CH₃) from the isopropyl moiety |
| 137 | [C₈H₉O₂]⁺ | Loss of the isopropyl group (-C₃H₇) |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond, forming an isopropyl-phenol cation |
| 45 | [C₂H₅O]⁺ | Fragment corresponding to the ethoxy group |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show a prominent broad absorption band for the O-H stretch of the alcohol group, characteristic C-O stretching bands for the ether and alcohol, aromatic C=C stretching bands, and various C-H stretching and bending vibrations. libretexts.orgdocbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would clearly show the aromatic ring vibrations and the C-C backbone of the alkyl groups. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, H-bonded | 3500-3200 (Broad, Strong) | Weak |
| C-H (Aromatic) | Stretch | 3100-3000 (Medium) | Strong |
| C-H (Alkyl) | Stretch | 3000-2850 (Strong) | Strong |
| C=C (Aromatic) | Stretch | 1600 & 1500 (Medium) | Strong |
| C-O (Ether, Aryl-Alkyl) | Stretch | 1270-1200 (Strong) | Medium |
| C-O (Alcohol, Primary) | Stretch | ~1050 (Strong) | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule that absorbs UV or visible light is known as a chromophore. libretexts.org In this compound, the chromophore is the substituted benzene (B151609) ring.
The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). The spectrum of this compound is expected to show characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on the aromatic ring. nih.govutoronto.ca
Table 4: Expected UV-Vis Absorption Data for this compound Data is estimated based on typical values for substituted phenols and phenoxy compounds.
| Transition | Approximate λ_max (nm) | Solvent |
| π → π | ~220 | Ethanol or Hexane |
| π → π | ~275 | Ethanol or Hexane |
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating this compound, assessing its purity, and determining its concentration in various samples.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. hpst.cz In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between the stationary phase in the column and the mobile gas phase.
A Flame Ionization Detector (FID) is commonly used for quantification, as it offers high sensitivity to organic compounds. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentration. europa.euijiset.com
Table 5: Typical Gas Chromatography (GC-FID) Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5, HP-1) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach for such analytes.
A suitable HPLC method for this compound would likely employ a C8 or C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and resolution. Isocratic elution (constant mobile phase composition) can be effective for simple mixtures, while gradient elution (varying mobile phase composition) is preferable for more complex samples to ensure adequate separation of all components. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.
For illustrative purposes, a method adapted from the analysis of the structurally similar compound 2-phenoxyethanol (B1175444) could involve a C8 column with a mobile phase of acetonitrile, tetrahydrofuran, and water nih.gov.
Table 1: Illustrative HPLC Parameters for the Analysis of Phenoxyethanol (B1677644) Compounds This table is based on methods for structurally similar compounds and would require optimization and validation for this compound.
| Parameter | Value |
|---|---|
| Column | C8, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
For a more comprehensive and definitive analysis, coupling chromatographic techniques with mass spectrometry is indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): Although this compound has a relatively high boiling point, GC-MS can be a viable analytical technique. The use of a high-temperature capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The sample would be injected into a heated inlet, where it is vaporized and transferred to the column by a carrier gas (typically helium). The mass spectrometer detector provides mass information for the eluted compounds, allowing for highly specific identification based on their mass spectra and fragmentation patterns. A study on the related compound 2-phenoxyethanol utilized a DB-WAX capillary column with a temperature-programmed oven to achieve separation semanticscholar.org.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an exceptionally powerful technique for the analysis of non-volatile compounds like this compound, as it combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An electrospray ionization (ESI) source is commonly used to generate ions from the eluting compounds before they enter the mass analyzer. This technique can provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information. LC-MS/MS methods have been successfully developed for the analysis of other alkylphenol ethoxylates, demonstrating the suitability of this technique for the analysis of this compound nih.gov.
Method Validation and Performance Characteristics
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and linearity.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, typically requiring an S/N of 3 for LOD and 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For example, in the analysis of 2-phenoxyethanol by GC/MS, LOD and LOQ were reported as 0.00194 µg/mL and 0.0064 µg/mL, respectively semanticscholar.org. A method for other preservatives reported an LOQ for phenoxyethanol of 0.01% fda.gov.tw. These values provide an indication of the sensitivity that could potentially be achieved for this compound with a validated method.
Table 2: Illustrative LOD and LOQ Data for Related Phenoxyethanol Compounds This data is for compounds structurally similar to this compound and serves as an example of typical performance characteristics.
| Analytical Technique | Compound | LOD | LOQ |
|---|---|---|---|
| GC-MS | 2-Phenoxyethanol | 0.00194 µg/mL semanticscholar.org | 0.0064 µg/mL semanticscholar.org |
Assessment of Analytical Precision, Accuracy, and Linearity
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the true value.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards of known concentrations and is typically evaluated by examining the correlation coefficient (r²) of the calibration curve.
For a GC-MS method used to quantify 2-phenoxyethanol, a linearity with an r² of 0.999 was demonstrated semanticscholar.org. Similarly, in a GC-MS method for analyzing impurities in hand sanitizers, the precision was found to be satisfactory with RSD values below 3.04%, and accuracy was within 98.99 to 101.09% researchgate.net. These figures exemplify the performance characteristics that would be expected from a validated method for this compound.
Table 3: Example of Method Validation Parameters for a GC-MS Method This table presents typical validation data for related analytical methods and is for illustrative purposes.
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.999 semanticscholar.org |
| Precision (RSD) | ≤ 5% | < 3.04% researchgate.net |
| Accuracy (Recovery) | 95-105% | 98.99-101.09% researchgate.net |
Structure Activity Relationship Sar and Computational Investigations of 2 4 Isopropylphenoxy Ethanol
Fundamental Principles of Structure-Activity Relationships in Phenoxyethanol (B1677644) Scaffolds
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological or functional properties. uni-bonn.de In the context of phenoxyethanol scaffolds, the core structure consists of a phenyl ring linked to an ethanol (B145695) molecule via an ether bond. This scaffold serves as a template from which numerous derivatives can be generated by modifying its three key regions: the aromatic ring, the ether linkage, and the ethanol side chain.
The fundamental principle of SAR analysis for these scaffolds involves systematically altering one part of the molecule and observing the corresponding change in a specific activity. This allows researchers to identify key pharmacophores or toxophores—the specific structural features responsible for the desired activity or toxicity. Data mining and computational approaches are often employed to identify scaffolds with particular structural or activity characteristics. uni-bonn.de
Key SAR principles applicable to phenoxyethanol scaffolds include:
Substructure Relationships : A core scaffold is considered a substructure of a larger, more complex molecule if its structure is entirely contained within the larger one. nih.gov Analyzing how activity changes as the scaffold is elaborated helps in understanding the contribution of different functional groups.
Activity Cliffs : These are pairs of structurally similar compounds that exhibit a large difference in potency or activity. Identifying activity cliffs is crucial as it highlights small structural modifications that can lead to significant changes in function. uni-bonn.de
Electronic Effects : The electronic properties of the aromatic ring, modulated by substituents, can drastically alter the molecule's interaction with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the pKa, polarity, and reactivity of the entire molecule.
Steric and Lipophilic Factors : The size, shape, and hydrophobicity of substituents affect how the molecule fits into a binding pocket and its ability to cross biological membranes. The isopropyl group on 2-(4-Isopropylphenoxy)ethanol, for instance, significantly contributes to the molecule's lipophilicity.
Systematic SAR Studies of this compound Analogs
The isopropyl group at the para-position of the phenyl ring is a defining feature of this compound. Its primary contributions to the molecule's properties are steric bulk and lipophilicity. Replacing or modifying this group can lead to significant changes in activity.
Studies comparing isopropyl substituents with smaller methyl groups on similar phenyl-scaffold molecules have shown that the increased steric hindrance of the isopropyl group can substantially influence molecular conformation and intermolecular interactions. mdpi.com For example, the bulkier isopropyl group can restrict the rotation of the phenyl ring and alter the geometry of hydrogen-bonded networks formed in a condensed phase. mdpi.com In a biological context, this steric bulk dictates the fit within a receptor or enzyme active site.
The table below illustrates hypothetical effects based on common SAR principles when modifying the isopropyl group.
| Modification | Substituent | Expected Change in Property | Rationale |
| Size Reduction | -CH₃ (Methyl) | Increased water solubility; potentially altered binding affinity. | Smaller size reduces lipophilicity and steric hindrance. |
| Size Increase | -C(CH₃)₃ (tert-Butyl) | Decreased water solubility; may enhance or hinder binding. | Increased lipophilicity and steric bulk can improve binding if the pocket is large enough, or prevent binding if it is not. |
| Polarity Introduction | -CF(CF₃)₂ (Hexafluoroisopropyl) | Increased metabolic stability; altered electronic profile. | Fluorine atoms are strongly electron-withdrawing and can block sites of metabolism. |
| Chain Elongation | -CH₂CH₂CH₃ (n-Propyl) | Similar lipophilicity but different shape. | The linear chain offers more conformational flexibility compared to the branched isopropyl group. |
The aromatic ring of this compound is a prime target for modification to fine-tune its electronic and steric properties. The rate and orientation of reactions like electrophilic aromatic substitution are heavily influenced by the existing substituents. masterorganicchemistry.com Groups that donate electron density to the ring are considered "activating," making the ring more electron-rich and generally more reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com Conversely, electron-withdrawing groups are "deactivating." masterorganicchemistry.com
These substitutions can impact functional properties by:
Altering Acidity : Electron-withdrawing groups (e.g., -NO₂, -CN) elsewhere on the ring can increase the acidity of the phenolic precursor, which can influence the synthesis and reactivity of the ether linkage.
Modulating Binding Interactions : The introduction of groups capable of hydrogen bonding (e.g., -OH, -NH₂) or ionic interactions (e.g., -COOH) can introduce new, specific interactions with biological targets.
Influencing Metabolism : Certain positions on the aromatic ring may be susceptible to metabolic hydroxylation. Introducing a blocking group, such as a halogen, at these positions can increase the molecule's metabolic stability.
The following table summarizes the expected impact of various substituents on the aromatic ring.
| Substituent Type | Example Substituent | Position | Expected Effect on Functional Properties |
| Activating (Electron-Donating) | -OCH₃ (Methoxy) | Ortho, Meta | Increases electron density of the ring; can participate in hydrogen bonding. |
| Deactivating (Weakly) | -Cl (Chloro) | Ortho, Meta | Increases lipophilicity; acts as a weak electron-withdrawing group via induction but can donate via resonance. |
| Deactivating (Strongly) | -NO₂ (Nitro) | Ortho, Meta | Strongly withdraws electron density, making the ring electron-poor; introduces a polar group. masterorganicchemistry.com |
| Steric Bulk | -CH(CH₃)₂ (Isopropyl) | Ortho | Can force a twisted conformation of the phenoxyethanol moiety, altering its three-dimensional shape. |
The 2-hydroxyethyl (ethanol) side chain is a critical component, imparting polarity and hydrogen-bonding capability to the molecule. pressbooks.pub Its structure is similar to water, with a bent geometry and an unsymmetrical distribution of charge that allows it to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen lone pairs). pressbooks.pub Modifications to this chain can profoundly affect the molecule's solubility, metabolic profile, and interactions with target proteins.
Key modifications and their likely consequences include:
Chain Length : Extending the chain from ethanol to propanol (B110389) or butanol would increase lipophilicity and conformational flexibility. This could enhance binding to hydrophobic pockets but might decrease aqueous solubility.
Hydroxyl Position : Moving the hydroxyl group from the C2 to the C1 position would create a secondary alcohol, which may have different metabolic stability and hydrogen bonding geometry compared to the primary alcohol.
Hydroxyl Group Removal : Replacing the -OH group with a hydrogen atom (creating an ethoxy side chain) would drastically reduce polarity and eliminate hydrogen-donating ability, likely leading to a significant loss or change in bioactivity.
Oxidation : Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce a highly polar, negatively charged group (at physiological pH), fundamentally altering the molecule's physicochemical properties.
Variations of the ether linkage can be explored to modulate activity:
Thioether Substitution : Replacing the oxygen atom with a sulfur atom to create a thioether linkage would increase the size of the linking atom and alter the bond angle and length. Thioethers are also susceptible to metabolic oxidation to sulfoxides and sulfones, which would dramatically increase the polarity of the molecule.
Reverse Ether : Reversing the linkage to create a phenethyl alcohol derivative would change the molecule's synthetic accessibility and metabolic profile.
Introduction of Rigidity : Replacing the flexible ether linkage with a more rigid linker, such as an amide or an alkene, would restrict the molecule's conformational freedom. This can be advantageous if the active conformation is known, as it can lock the molecule into a more potent shape.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or other properties of compounds based on their chemical structures. nih.gov A QSAR model establishes a mathematical relationship between a set of calculated molecular properties (descriptors) and the observed activity of a series of compounds. nih.govresearchgate.net
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Assembly : A training set of this compound analogs with experimentally measured biological activities is compiled. An independent test set of compounds is also selected to validate the model's predictive power. frontiersin.org
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These can be classified into several categories:
Constitutional (1D) : Molecular weight, atom counts.
Topological (2D) : Descriptors of molecular connectivity and shape.
Quantum-Chemical (3D) : Dipole moment, orbital energies (HOMO/LUMO), partial charges. nih.gov
Physicochemical : LogP (lipophilicity), polar surface area (PSA).
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or more complex non-linear methods like Gene Expression Programming (GEP), are used to build an equation that correlates the descriptors with activity. frontiersin.org The model's robustness and predictive ability are assessed using statistical metrics like the correlation coefficient (R²) and by how well it predicts the activity of the test set compounds. frontiersin.org
A hypothetical QSAR equation for a series of this compound derivatives might look like: Activity = (a * LogP) - (b * PSA) + (c * DipoleMoment) + d
This equation would suggest that activity increases with lipophilicity and dipole moment but decreases with increasing polar surface area. Such a model can be a powerful tool for prioritizing the synthesis of new, un-tested derivatives with potentially higher activity. nih.gov
Physicochemical Descriptors and Their Correlation with Activity
The biological or chemical activity of a molecule like this compound is intrinsically linked to its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to decipher these links by correlating calculated molecular descriptors with observed activity. For this compound, a range of descriptors would be calculated to build a predictive model. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, properties like dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The ether oxygen and the hydroxyl group in this compound would create a significant dipole moment, influencing its interaction with polar biological targets. The isopropyl group, being electron-donating, would subtly modulate the electron density of the phenyl ring, which could be correlated with its binding affinity to specific receptors.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. The bulky isopropyl group at the para position of the phenyl ring would be a key determinant of the molecule's steric profile, potentially enhancing selectivity for binding pockets that can accommodate this feature while preventing interaction with sterically hindered sites.
Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is the most common descriptor in this category. The presence of the isopropyl and phenyl groups would contribute to the lipophilicity of this compound, while the hydroxyl and ether functionalities would add hydrophilic character. A balanced logP value is often sought for compounds intended for biological applications.
The correlation of these descriptors with a specific biological activity (e.g., receptor binding affinity, enzyme inhibition) would likely reveal that a combination of electronic, steric, and hydrophobic factors governs the efficacy of this compound. For instance, a hypothetical study might find that increased lipophilicity (logP) and a specific range of HOMO-LUMO gap energy are positively correlated with its activity.
Table 1: Hypothetical Physicochemical Descriptors for this compound and Their Potential Correlation with a Hypothetical Biological Activity
| Descriptor Category | Descriptor Example | Hypothetical Value | Potential Correlation with Activity |
| Electronic | Dipole Moment | 2.5 D | Positive (up to a certain threshold) |
| HOMO Energy | -8.5 eV | Negative | |
| LUMO Energy | -1.2 eV | Positive | |
| Steric | Molecular Weight | 180.25 g/mol | Variable |
| Molecular Volume | 190 ų | Positive (indicating a good fit in the binding pocket) | |
| Hydrophobic | logP | 2.8 | Parabolic (an optimal value exists) |
Development and Validation of Predictive QSAR Models
Following the calculation of descriptors, a predictive QSAR model would be developed. This involves selecting a subset of the most relevant descriptors and using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates these descriptors to the biological activity.
A hypothetical QSAR model for a series of compounds including this compound might take the form:
Biological Activity = c₀ + c₁(logP) + c₂(Dipole Moment) - c₃(LUMO Energy)*
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The robustness and predictive power of the developed QSAR model would be rigorously validated. Common validation metrics include:
Coefficient of determination (R²): A measure of how well the model fits the training data.
Leave-one-out cross-validated R² (Q²): An indicator of the model's internal predictive ability.
External validation using a test set: The model's ability to predict the activity of compounds not used in its development is assessed using metrics like the predictive R² (R²_pred).
A well-validated QSAR model could then be used to predict the activity of novel, untested analogues of this compound, thereby guiding the synthesis of more potent or selective compounds.
Table 2: Hypothetical Validation Statistics for a Predictive QSAR Model of this compound Analogues
| Statistical Parameter | Hypothetical Value | Interpretation |
| R² | 0.85 | The model explains 85% of the variance in the training set. |
| Q² | 0.75 | The model has good internal predictive power. |
| R²_pred | 0.70 | The model has good external predictive power for new compounds. |
Advanced Computational Chemistry Approaches
Beyond QSAR, more sophisticated computational methods can provide deeper insights into the molecular behavior of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking simulations would be instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex.
In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on their binding energy. The results would likely reveal:
Hydrogen Bonding: The hydroxyl group of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or glutamic acid) in the binding pocket.
Hydrophobic Interactions: The isopropyl-substituted phenyl ring would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.
Pi-stacking: The aromatic phenyl ring could also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These simulations would provide a detailed 3D model of the binding mode, highlighting the crucial interactions and guiding the rational design of analogues with improved affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide a highly detailed picture of the electronic structure and reactivity of this compound. These calculations can determine:
Optimized Geometry: The most stable 3D conformation of the molecule.
Electron Density Distribution: Visualizing the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the ether and hydroxyl groups would be regions of high electron density.
Molecular Orbitals: The shapes and energies of the HOMO and LUMO, which are crucial for understanding chemical reactivity. The HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the entire molecule.
Electrostatic Potential Maps: These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which are key to understanding intermolecular interactions.
Such calculations would offer fundamental insights into the molecule's intrinsic properties, complementing the findings from QSAR and molecular docking.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can explore the dynamic behavior of the system over time. An MD simulation of this compound, either in solution or bound to a target, would reveal:
Conformational Flexibility: The molecule is not rigid, and the bonds can rotate. MD simulations would show the preferred conformations of the ethoxy chain and the isopropyl group and the energy barriers between them.
Solvent Effects: The interaction of the molecule with surrounding water molecules can be explicitly modeled, providing a more realistic representation of its behavior in a biological environment.
Binding Stability: If simulated within a receptor's binding site, MD can assess the stability of the docked pose over time, revealing whether the key interactions are maintained.
By tracking the conformational changes and interactions over nanoseconds or even microseconds, MD simulations provide a dynamic understanding of the molecular landscape of this compound, which is crucial for a comprehensive understanding of its function.
Toxicological Profile and Environmental Fate of 2 4 Isopropylphenoxy Ethanol
Toxicological Assessment of 2-(4-Isopropylphenoxy)ethanol and its Analogs
The toxicological profile is constructed by examining a range of endpoints for structurally related compounds.
Acute Toxicity Evaluations
Acute toxicity studies on analogs of this compound indicate a generally low order of acute toxicity.
For the analog Isopropanol (B130326) (IPA) , the dermal LD50 in rabbits is approximately 13 g/kg. nih.gov Inhalation of vapor at a concentration of 16,000 ppm for 8 hours was lethal to four out of six rats. nih.gov The LC50 for mice exposed for 120 minutes is reported as 10.39 ± 3.68 mg/L. nih.gov Human volunteers exposed to 400 ppm of isopropanol vapors for 3 to 5 minutes experienced mild irritation of the eyes, nose, and throat. oecd.org Ingestion of about 1 pint of 70% isopropyl alcohol has been reported to be lethal in some cases. nih.gov
Another analog, 2-Propoxyethanol , is reported to have low acute toxicity via the oral route, with a median lethal dose (LD50) greater than 2000 mg/kg bw. industrialchemicals.gov.au Signs of acute toxicity in animal studies include effects consistent with hemolysis and non-specific central nervous system depression. industrialchemicals.gov.au Observed effects in rats and rabbits following acute exposure included prostration, hypothermia, and hemoglobinuria. industrialchemicals.gov.au
Ethanol (B145695) , when formulated in alcohol-based hand rubs (ABHRs), presents exposure risks primarily through dermal absorption, inhalation, and accidental ingestion. scienceopen.com
| Compound | Species | Route | Value | Reference |
|---|---|---|---|---|
| Isopropanol | Rabbit | Dermal | LD50: ~13 g/kg | nih.gov |
| Isopropanol | Rat | Inhalation | Lethal at 16,000 ppm (8h) | nih.gov |
| Isopropanol | Mouse | Inhalation | LC50: 10.39 mg/L (120 min) | nih.gov |
| 2-Propoxyethanol | Not Specified | Oral | LD50: >2000 mg/kg bw | industrialchemicals.gov.au |
Subchronic and Chronic Exposure Studies
Subchronic and chronic studies on analogs provide insights into the potential long-term effects.
For 2-Propoxyethanol , a 14-week repeated dose inhalation study in rats established a no-observed-adverse-effect concentration (NOAEC) of 100 ppm. industrialchemicals.gov.au At higher concentrations of 200 and 400 ppm, effects consistent with hemolysis, including impacts on the liver, kidney, and spleen, were observed. industrialchemicals.gov.au
In a 13-week subchronic oral toxicity study of 2-(l-Menthoxy)ethanol in F344 rats, the no-observed-adverse-effect level (NOAEL) was determined to be 60 mg/kg BW/day for both male and female rats. nih.gov At 250 mg/kg, toxicological changes included decreased hemoglobin and hematocrit in males, and elevated total cholesterol in both sexes. nih.gov Increased liver and adrenal gland weights were also noted at the highest dose. nih.gov
Subchronic dietary toxicity studies in dogs were conducted on three forms of 2,4-dichlorophenoxyacetic acid (2,4-D) : the acid form, dimethylamine (B145610) salt (DMA), and 2-ethylhexyl ester (2-EHE). nih.gov These studies established a subchronic NOAEL of 1.0 mg/kg/day for all three forms. nih.gov A one-year chronic study on the acid form also determined a NOAEL of 1.0 mg/kg/day, with findings at higher doses including minor, non-progressive clinical pathology alterations. nih.gov
Chronic exposure to Isopropanol in animals inhaling 20 mg/m³ revealed postmortem findings such as hyperplasia of the spleen, some evidence of liver parenchymal cell dystrophy, and degenerative changes in the cerebral motor cortex. nih.gov No such effects were seen at 0.6 mg/m³. nih.gov Chronic neuromuscular toxicities, including cerebellar dysfunction and dementia, have been reported with prolonged isopropanol exposure. nih.govdntb.gov.ua
| Compound | Species | Duration | Route | NOAEL/NOAEC | Observed Effects at Higher Doses | Reference |
|---|---|---|---|---|---|---|
| 2-Propoxyethanol | Rat | 14 weeks | Inhalation | 100 ppm | Hemolysis; effects on liver, kidney, spleen | industrialchemicals.gov.au |
| 2-(l-Menthoxy)ethanol | Rat | 13 weeks | Oral | 60 mg/kg/day | Hematological changes, elevated cholesterol, increased organ weights | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dog | 1 year | Dietary | 1.0 mg/kg/day | Reduced body weight gain, minor clinical pathology alterations | nih.gov |
| Isopropanol | Animal | Chronic | Inhalation | 0.6 mg/m³ | Spleen hyperplasia, liver dystrophy, cerebral changes | nih.gov |
Genetic Toxicity and Mutagenicity Assessments
Genetic toxicity assessments of analogs have yielded mixed results.
2-Propoxyethanol was not found to be mutagenic in Salmonella typhimurium strains or Escherichia coli in Ames tests, nor was it clastogenic in a chromosomal aberration test in human lymphocytes. publisso.de In general, monoethylene glycol ethers are not considered genotoxic. industrialchemicals.gov.au
For Isopropanol , in vivo studies in Drosophila melanogaster suggested that its main genotoxic effect is the induction of chromosomal malsegregation, rather than direct DNA damage. nih.gov The study found that isopropanol failed to induce sex-linked recessive lethals. nih.gov
The analog 2-(2',4'-diaminophenoxy)ethanol , a hair-dye ingredient, was evaluated for genetic activity in several bioassays. It was found to be non-mutagenic in the Ames test with Salmonella strains TA1538 and TA98. nih.govnih.gov In vivo studies using the mouse dominant-lethal assay and the mouse spot test for somatic mutation were also considered negative. nih.gov
Regarding Ethanol , its primary metabolite, acetaldehyde (B116499), is considered the metabolite of most concern for genotoxic effects. service.gov.uk Acetaldehyde has been implicated in the formation of DNA adducts and interstrand DNA crosslinks. service.gov.uk While acetaldehyde is accepted as genotoxic in vitro and in vivo when administered directly, there is uncertainty whether these effects occur when it is produced in the body following ethanol metabolism. service.gov.uknih.gov
| Compound | Test System | Result | Reference |
|---|---|---|---|
| 2-Propoxyethanol | Ames test (S. typhimurium, E. coli) | Negative | publisso.de |
| 2-Propoxyethanol | Chromosomal aberration (human lymphocytes) | Negative | publisso.de |
| Isopropanol | Drosophila melanogaster (SLRL) | Negative | nih.gov |
| 2-(2',4'-diaminophenoxy)ethanol | Ames test (S. typhimurium) | Negative | nih.govnih.gov |
| 2-(2',4'-diaminophenoxy)ethanol | Mouse dominant-lethal assay | Negative | nih.gov |
| Acetaldehyde (Ethanol metabolite) | In vitro / In vivo | Genotoxic | service.gov.uk |
Reproductive and Developmental Toxicity Investigations
Investigations into the reproductive and developmental toxicity of analogs reveal varying profiles.
Studies on Isopropanol suggest it does not affect male mating or fertility at dose levels up to 1000 mg/kg/day. nih.gov However, it can cause decreases in postnatal pup survival following oral gavage administration of 1000-1200 mg/kg/day to dams, with a NOAEL for this endpoint of 700 mg/kg/day. nih.gov
For 2-Propoxyethanol , developmental toxicity studies in rats showed maternal toxicity (hemolysis) and an increase in skeletal variations at concentrations of 200 ml/m³ and above, but no malformations. publisso.de The NOAEC for developmental toxicity was 400 ml/m³ in rats and 500 ml/m³ in rabbits. publisso.de Toxic effects on the testes, which are seen with other glycol ethers like 2-methoxyethanol (B45455) and 2-ethoxyethanol, have not been found in studies with 2-propoxyethanol. publisso.de
A prenatal developmental toxicity study of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in rats showed no evidence of developmental toxicity at doses up to 500 mg/kg/day. nih.gov In rabbits, there was equivocal evidence of developmental toxicity based on a specific malformation ("seventh costal cartilage not fused to sternum") observed at 250 mg/kg/day, a dose that also induced some maternal toxicity. nih.gov
Ethanol is a known teratogen in fetuses. mdpi.com Developmental immunotoxicity has also been studied for ethanol, showing effects on both innate and adaptive immune responses in offspring of exposed rats. researchgate.net
Organ-Specific Toxicity Pathways (e.g., hepatic, neurological, renal)
Analogs of this compound exhibit toxicity in specific organ systems.
Hepatic Toxicity : The liver is susceptible to toxicants due to its role in metabolism. libretexts.org For Isopropanol , chronic inhalation exposure in animals led to some evidence of liver parenchymal cell dystrophy. nih.gov In subchronic studies, the analog 2-(l-Menthoxy)ethanol caused increased absolute and relative liver weights in rats at 250 mg/kg/day. nih.gov
Neurological Toxicity : Isopropanol is a potent central nervous system (CNS) depressant, more so than ethanol. nih.gov It can cause an altered sensorium, dizziness, headache, and in severe cases, coma. nih.govnih.gov Chronic exposure has been associated with dementia and cerebellar dysfunction. nih.govdntb.gov.uaEthanol is also a direct neurotoxin that can cause lasting cognitive impairment and dementia in the absence of nutritional deficiency. mdpi.comresearchgate.net Its neurotoxicity may involve mechanisms like glutamate (B1630785) excitotoxicity and oxidative stress. mdpi.comresearchgate.net
Renal Toxicity : The kidney is susceptible to toxicants as it filters large volumes of blood. libretexts.org Ingestion of Isopropanol can lead to a condition known as pseudo-renal failure. researchgate.netmdpoison.com This is a false elevation of serum creatinine (B1669602) levels because its metabolite, acetone, interferes with the common Jaffe reaction used to measure creatinine. mdpoison.com While true acute kidney injury is rare, it can occur in cases of severe poisoning with prolonged hypotension. mdpoison.com In a 13-week study, 2-(l-Menthoxy)ethanol was associated with chronic nephropathy in male rats, though this was suggested to be an α2u-globulin nephropathy specific to male rats and without broader toxicological significance. nih.gov
Immunotoxicity and Hypersensitivity Reactions
The potential for immunotoxicity and hypersensitivity has been evaluated for some analogs.
Studies on Ethanol show that it can induce immunotoxicity, which can be aggravated by co-exposure to other substances like acetaminophen (B1664979). nih.gov In mice, the combination of ethanol and acetaminophen significantly decreased circulating leukocytes and the relative weights of the liver, spleen, and thymus. nih.gov It also led to reductions in splenic plaque-forming cells and antibody responses. nih.gov An extended one-generation reproductive toxicity study on ethanol in rats demonstrated that exposure affected both innate and adaptive immune responses in the offspring. researchgate.net
For Isopropanol , while it is not typically considered a cutaneous irritant, several cases of allergic contact dermatitis have been reported, indicating a potential for hypersensitivity reactions in some individuals. nih.gov
No indication of an immunotoxic response was found in subchronic and chronic dietary exposure studies of 2,4-dichlorophenoxyacetic acid (2,4-D) in dogs. nih.gov
Environmental Fate and Ecotoxicological Implications
The environmental fate of a chemical describes its transport and transformation in the environment. This includes processes like biodegradation, photodegradation, and partitioning into different environmental compartments such as soil, water, and air.
Biodegradation Pathways and Kinetics in Environmental Compartments
Glycol ethers, in general, are susceptible to aerobic biodegradation. The process typically involves the oxidation of the terminal alcohol group to a carboxylic acid, followed by the cleavage of the ether bond. The presence of the isopropylphenoxy group in this compound may influence the rate of degradation compared to simple alkyl glycol ethers, but it is anticipated that the compound will be biodegradable.
Adsorption and Desorption Behavior in Soil and Sediment
The mobility of an organic chemical in soil and sediment is largely governed by its tendency to adsorb to organic matter. This is quantified by the organic carbon-normalized soil sorption coefficient (Koc). A high Koc value indicates a tendency for the chemical to be sorbed to soil and sediment, making it less mobile, while a low Koc suggests it is more likely to remain in the water phase and be mobile.
An experimental Koc value for this compound is not available. Therefore, it has been estimated using Quantitative Structure-Activity Relationship (QSAR) models based on the estimated octanol-water partition coefficient (log Kow). The log Kow is a measure of a chemical's hydrophobicity. Using the EPI Suite™ software, a widely recognized tool developed by the U.S. Environmental Protection Agency, the following values were estimated. chemsafetypro.comepa.govepisuite.devchemistryforsustainability.org
Table 2: Estimated Physicochemical Properties for Soil and Sediment Behavior
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.49 | Moderate hydrophobicity |
| Soil Adsorption Coefficient (Log Koc) | 2.51 | Moderate adsorption potential |
A log Koc value of 2.51 suggests that this compound will have moderate adsorption to soil and sediment. Its mobility will likely be dependent on the organic carbon content of the soil; in soils with high organic matter, it will be less mobile, whereas in sandy soils with low organic content, it will have a higher potential for leaching.
Bioaccumulation Potential in Aquatic and Terrestrial Biota
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources of exposure (e.g., water, food, air) and accumulates to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often initially assessed using its log Kow value. A bioconcentration factor (BCF), which relates the concentration of a chemical in an organism to the concentration in the surrounding water, can also be estimated.
Using the estimated log Kow of 2.49, the BCF for this compound in fish was estimated using QSAR models within EPI Suite™. chemsafetypro.comepa.govepisuite.devchemistryforsustainability.org
Table 3: Estimated Bioaccumulation Potential
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.49 | Low to moderate lipophilicity |
| Fish Bioconcentration Factor (BCF) | 48.7 L/kg | Low bioaccumulation potential |
A BCF value of less than 1,000 (and particularly below 500) is generally considered to indicate a low potential for bioaccumulation in aquatic organisms. The estimated BCF of 48.7 L/kg suggests that this compound is unlikely to significantly accumulate in the tissues of fish or biomagnify through the food web.
Ecotoxicity to Aquatic and Terrestrial Organisms
The ecotoxicity of a substance refers to its potential to cause harm to organisms in the environment. Standard tests are conducted on representative aquatic organisms, including algae (representing primary producers), daphnids (representing invertebrates), and fish.
Specific ecotoxicity data for this compound are not available. Therefore, data for the parent compound, phenoxyethanol (B1677644), are used as a surrogate to provide an indication of potential aquatic toxicity. europa.eulakeland.edu The addition of the isopropyl group may slightly increase the lipophilicity and potentially the toxicity, but the data for phenoxyethanol provides a reasonable baseline.
Table 4: Acute Aquatic Ecotoxicity of Phenoxyethanol (Surrogate Data)
| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Golden orfe (Leuciscus idus) | LC50 | > 220 - < 460 | 96 hours | lakeland.edu |
| Water flea (Daphnia magna) | EC50 | > 500 | 48 hours | lakeland.edu |
| Green algae (Desmodesmus subspicatus) | EC50 | > 500 | 72 hours | - |
LC50 (Lethal Concentration 50): The concentration of a chemical which causes death in 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of a test population (e.g., immobilization for Daphnia, growth inhibition for algae).
Risk Assessment Frameworks and Regulatory Considerations
Environmental risk assessment is a scientific process used to evaluate the potential for adverse effects on the environment caused by exposure to a chemical. It generally involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Regulatory bodies around the world, such as the European Chemicals Agency (ECHA) under the REACH regulation and the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), employ tiered risk assessment frameworks. These frameworks typically begin with a screening-level assessment using modeled (QSAR) data, like the estimates presented in this article. If potential risks are identified, higher-tier assessments requiring more detailed experimental data are conducted.
For a substance like this compound, where experimental data is limited, a regulatory assessment would heavily rely on:
QSAR models: To estimate physicochemical properties, environmental fate, and ecotoxicity.
Read-across: Using data from structurally similar and well-studied chemicals (analogues) like phenoxyethanol and other glycol ethers to fill data gaps.
No specific regulations or comprehensive risk assessments for this compound have been identified in major jurisdictions. Its regulatory status would typically fall under general chemical regulations. Any future assessment would necessitate the generation of experimental data to confirm the predictions made by modeling and read-across approaches. For example, the European Commission has reviewed the safety of phenoxyethanol for use in cosmetic products, leading to recommendations on its maximum concentration, particularly in products for children. europa.eu Similar substance-specific evaluations would be required for this compound if its use patterns suggest a potential for significant environmental release or human exposure.
Research Applications and Future Directions for 2 4 Isopropylphenoxy Ethanol
Utility of 2-(4-Isopropylphenoxy)ethanol as a Synthetic Intermediate
The presence of a reactive hydroxyl group and a modifiable aromatic ring makes this compound a promising intermediate in organic synthesis. nbinno.com Glycol ethers, in general, are valued for their dual functionality, which allows for a range of chemical transformations.
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, which involves the production of complex, high-value chemical substances, this compound can serve as a versatile starting material. nih.gov The hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, through standard oxidation and condensation reactions. These transformations would allow for the incorporation of the 4-isopropylphenoxy moiety into a wide array of more complex molecules.
The synthesis of biologically active molecules is a significant area within fine chemical production. By reacting this compound with various acyl chlorides, a series of esters with potentially novel biological activities could be synthesized. researchgate.net For instance, the bulky and lipophilic isopropyl group on the phenyl ring may enhance the membrane permeability of parent compounds, a desirable trait in the development of new pharmaceutical agents.
Table 1: Potential Reactions for the Derivatization of this compound in Fine Chemical Synthesis
| Reaction Type | Reagents | Potential Product Class |
| Esterification | Carboxylic Acid/Acyl Chloride | Esters |
| Etherification | Alkyl Halide (Williamson Ether Synthesis) | Ethers |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Aldehydes |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acids |
This table illustrates potential synthetic pathways based on the known reactivity of alcohols and phenols.
Building Block for Advanced Materials
The structure of this compound is well-suited for its use as a monomer or a modifying agent in the synthesis of advanced polymers. The terminal hydroxyl group can participate in polymerization reactions, such as polycondensation and polyetherification, to form polyesters and polyethers. The incorporation of the 4-isopropylphenoxy group as a pendant side chain can significantly influence the properties of the resulting polymer.
The bulky isopropyl group can introduce steric hindrance, which may disrupt chain packing and lead to polymers with lower crystallinity, increased amorphous content, and potentially greater transparency. libretexts.orguomustansiriyah.edu.iq Furthermore, the hydrophobic nature of the isopropylphenoxy moiety would be expected to enhance the polymer's resistance to moisture and improve its solubility in non-polar solvents. These properties are desirable in a range of applications, from advanced coatings to specialty plastics. The physical properties of polymers are heavily dependent on factors such as chain length, the nature of side groups, branching, and the degree of cross-linking. libretexts.org
Table 2: Predicted Influence of Incorporating this compound into Polymer Chains
| Polymer Property | Predicted Effect of 4-Isopropylphenoxy Moiety | Rationale |
| Crystallinity | Decrease | The bulky isopropyl group disrupts regular chain packing. |
| Glass Transition Temperature (Tg) | Increase | The rigid aromatic ring and bulky side group can restrict chain mobility. solubilityofthings.com |
| Solubility | Increased in non-polar solvents | The hydrophobic nature of the isopropyl and phenyl groups. |
| Thermal Stability | Potentially Enhanced | Aromatic structures often contribute to thermal stability. solubilityofthings.com |
This table presents hypothesized effects based on general principles of polymer chemistry.
Role as a Reference Standard in Analytical Chemistry and Research
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. These standards are highly purified compounds that are used to calibrate analytical instruments and validate analytical methods. Given the increasing complexity of chemical formulations in industrial and consumer products, there is a continuous need for new and specific reference materials. researchgate.net
Phenol (B47542) and its derivatives are common targets of environmental and industrial monitoring. nih.gov Standardized methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are routinely used for their analysis. epa.govantpedia.com this compound, once properly purified and characterized, could serve as a valuable reference standard for the detection of this specific compound or a class of related isopropylphenol derivatives in various matrices.
The development of a certified reference material for this compound would involve its synthesis at high purity, followed by comprehensive characterization using techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. google.com
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. google.com
High-Performance Liquid Chromatography (HPLC): To assess purity. dergipark.org.tr
Derivatization of this compound, for example through silylation of the hydroxyl group, could also be explored to enhance its volatility and improve its separation and detection in gas chromatography, a technique that has been investigated for the parent compound, 2-phenoxyethanol (B1175444). researchgate.netnih.gov
Emerging Research Avenues for this compound and its Derivatives
While the direct application of this compound is still a nascent field, its unique chemical structure opens up several intriguing possibilities for future research, particularly in interdisciplinary areas of science and technology.
Integration with Systems Biology and Omics Technologies
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. This approach often involves the use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to generate large datasets that can reveal the effects of chemical compounds on biological networks.
While no studies have yet linked this compound to this field, its derivatives could be designed as molecular probes to investigate specific biological pathways. For example, by attaching a fluorescent tag or a reactive group to the molecule, researchers could track its distribution and interactions within cells. The isopropylphenoxy moiety might influence the compound's interaction with lipid membranes or hydrophobic pockets of proteins, and omics technologies could be employed to broadly screen for its effects on gene expression, protein levels, or metabolic profiles. Such studies could uncover novel biological activities and mechanisms of action for this class of compounds.
Exploration in Materials Science and Nanotechnology
In materials science and nanotechnology, there is a constant search for new molecules that can be used to create materials with novel properties. The functional groups of this compound make it a candidate for the surface modification of nanomaterials, such as nanoparticles and carbon nanotubes. The hydroxyl group could be used to anchor the molecule to the surface of these materials, while the isopropylphenoxy group would alter the surface chemistry, for instance, by increasing its hydrophobicity.
This surface functionalization could be used to improve the dispersion of nanomaterials in polymer matrices, which is a critical challenge in the development of high-performance nanocomposites. The bulky nature of the isopropyl group could also be exploited to create specific spatial arrangements of molecules on a surface, potentially leading to the development of new sensors or catalytic systems. The exploration of this compound and its derivatives in these advanced applications could lead to the discovery of new materials with tailored properties for a wide range of technological uses.
Advancements in Sustainable Production and Lifecycle Assessment
The chemical industry is increasingly focusing on the principles of green chemistry to minimize its environmental footprint. For specialty chemicals like this compound, this involves developing more sustainable production methods and conducting thorough lifecycle assessments to understand and mitigate environmental impacts from raw material extraction to final disposal.
Advancements in Sustainable Production
Traditional synthesis routes for phenoxyethanols often involve reagents and conditions that are not aligned with modern green chemistry principles. However, significant advancements are being made in developing more sustainable alternatives. These approaches focus on waste prevention, the use of less hazardous chemicals, and improved energy efficiency.
One of the primary traditional methods for producing phenoxyethanols is the reaction of a phenol with ethylene (B1197577) oxide in an alkaline environment. google.comgoogle.com While effective, this method involves gaseous and hazardous ethylene oxide. A greener approach involves reacting the corresponding phenol with ethylene carbonate. google.comgoogle.com This method is considered more sustainable due to the lower toxicity and easier handling of ethylene carbonate compared to ethylene oxide. The reaction of 4-isopropylphenol (B134273) with ethylene carbonate in the presence of an alkaline catalyst would be a potential green route for the synthesis of this compound.
Further sustainability improvements can be achieved through the choice of catalyst. While homogeneous alkaline catalysts are effective, they can be difficult to recover from the reaction mixture, leading to waste. google.com The use of heterogeneous catalysts, such as certain zeolites or functionalized resins, offers the advantage of easy separation and potential for recycling, which aligns with the green chemistry principle of catalysis over stoichiometric reagents. unibo.itacs.org
Table 1: Comparison of Hypothetical Synthesis Routes for this compound
| Feature | Traditional Route (Williamson Ether Synthesis) | Potential Sustainable Route |
|---|---|---|
| Reactants | 4-isopropylphenol, 2-chloroethanol (B45725), Sodium Hydroxide (B78521) | 4-isopropylphenol, Ethylene Carbonate |
| Byproducts | Sodium Chloride, Water | Carbon Dioxide (in situ from catalyst) |
| Catalyst | Stoichiometric base (e.g., NaOH) | Catalytic amount of a recyclable heterogeneous catalyst |
| Solvent | Potentially hazardous organic solvents | Safer, bio-based solvents or solvent-free |
| Energy Input | Conventional heating | Microwave irradiation or sonochemistry for efficiency |
| Atom Economy | Lower due to stoichiometric base | Higher, maximizing incorporation of reactants |
Lifecycle Assessment (LCA)
A Lifecycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from "cradle to grave." semanticscholar.org For this compound, an LCA would quantify the environmental burdens associated with its production, use, and disposal. This analysis is crucial for identifying environmental hotspots and opportunities for improvement. semanticscholar.orgp6technologies.com
The key stages in the lifecycle of this compound for an LCA study would include:
Raw Material Acquisition: This stage considers the environmental impact of extracting and processing the raw materials needed for synthesis, such as 4-isopropylphenol and ethylene carbonate. The production of these precursors, which are often derived from fossil fuels, can have a significant carbon footprint.
Manufacturing: This phase assesses the energy consumption, water usage, emissions, and waste generated during the chemical synthesis of this compound. The choice of synthesis route, solvent, and catalyst has a direct impact on the environmental performance of this stage.
Transportation: The environmental impacts of transporting raw materials to the manufacturing plant and distributing the final product to consumers are evaluated in this stage.
Use Phase: For many chemicals, the use phase can have environmental implications. However, for an intermediate or a component in a formulation, the direct impact may be minimal, but it is still considered within a comprehensive LCA.
The results of an LCA are typically reported across several impact categories, including:
Global Warming Potential (GWP): Measures the contribution to climate change, primarily from greenhouse gas emissions.
Acidification Potential: The potential for the substance and its byproducts to cause acid rain.
Eutrophication Potential: The potential to cause an over-enrichment of nutrients in water bodies.
Ozone Depletion Potential: The potential to damage the stratospheric ozone layer.
Ecotoxicity: The potential to harm aquatic and terrestrial ecosystems.
Table 2: Key Stages and Potential Environmental Hotspots in the Lifecycle Assessment of this compound
| Lifecycle Stage | Key Activities | Potential Environmental Hotspots |
|---|---|---|
| Raw Material Acquisition | Production of 4-isopropylphenol and ethylene carbonate | Fossil fuel consumption, greenhouse gas emissions |
| Manufacturing | Chemical synthesis, purification | Energy consumption, solvent use, waste generation |
| Transportation | Distribution of raw materials and final product | Fuel consumption, emissions from vehicles |
| Use Phase | Incorporation into final products | Potential for release into the environment |
| End-of-Life | Disposal, degradation | Biodegradability, potential for persistence, ecotoxicity |
Future research will likely focus on developing synthesis routes that utilize renewable, bio-based feedstocks for the production of the aromatic and ethanol (B145695) moieties. A complete cradle-to-grave LCA, based on empirical data from these greener manufacturing processes, will be essential to fully quantify the environmental benefits and guide the sustainable development and application of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Isopropylphenoxy)ethanol in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-isopropylphenol with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH or KOH) to form the phenoxyethanol derivative. Alternative routes may employ Williamson ether synthesis, utilizing 2-chloroethanol and 4-isopropylphenol in the presence of a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or THF) . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield.
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Chromatography : Reverse-phase HPLC or GC with flame ionization detection (FID) for purity assessment, using standards like phenoxyethanol derivatives for retention time comparison .
- Spectroscopy : H/C NMR to confirm structural integrity (e.g., peaks for isopropyl groups at δ ~1.2 ppm and phenoxy ether linkages at δ ~4.0 ppm). FT-IR can verify the presence of hydroxyl (~3200–3600 cm) and aromatic C-O-C (~1250 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~194.13 for CHO) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Boiling Point : Estimated ~250–300°C (extrapolated from structurally similar phenoxyethanol derivatives) .
- Density : ~1.05–1.10 g/cm³ (based on alkylphenoxyethanol analogs) .
- Solubility : Likely miscible with polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water. Solubility tests in aqueous buffers at varying pH are recommended for biological studies .
Advanced Research Questions
Q. How can researchers address purification challenges for this compound due to its hydrophobicity?
- Methodological Answer :
- Liquid-Liquid Extraction : Use water-immiscible solvents (e.g., dichloromethane) to separate the compound from aqueous byproducts.
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to resolve impurities. For persistent issues, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to induce crystallization, though this may require trial-and-error due to the compound’s oily consistency .
Q. What strategies are used to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., halogens, alkyl chains) at the phenoxy or ethanol moiety to assess effects on bioactivity. For example, acetylation of the hydroxyl group can probe hydrogen bonding’s role .
- Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to evaluate binding affinities with target enzymes .
- Biological Assays : Test derivatives in dose-response studies (e.g., antimicrobial activity via MIC assays) to correlate structural modifications with efficacy .
Q. What are the environmental implications of this compound, and how can its biodegradation be assessed?
- Methodological Answer :
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD Test Guideline 202. Measure LC values and compare with alkylphenol benchmarks .
- Degradation Pathways : Perform OECD 301B (CO evolution) tests to evaluate aerobic biodegradability. Supplement with GC-MS to identify breakdown products (e.g., phenolic intermediates) .
- Advanced Oxidation : Investigate UV/HO or Fenton reactions to assess potential for engineered degradation in wastewater .
Data Gaps and Contradictions
- Physicochemical Data : Limited experimental values (e.g., melting point, logP) are available for this compound. Researchers should prioritize empirical measurements using differential scanning calorimetry (DSC) and shake-flask methods .
- Synthetic Yields : Reported yields for alkylphenoxyethanols vary widely (40–85%). Optimize catalyst systems (e.g., phase-transfer catalysts) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
